(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
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Overview
Description
(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a complex organic compound that features a pyrazole ring, a piperazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the ethoxy and ethyl groups. The piperazine ring is then synthesized separately and coupled with the pyrazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
(4-(4-fluorophenyl)piperazin-1-yl)methanone: Similar in structure but lacks the pyrazole ring.
(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone: Similar in structure but lacks the piperazine ring.
(4-(4-fluorophenyl)piperazin-1-yl)ethanone: Similar in structure but has an ethanone group instead of a methanone group.
Uniqueness
(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is unique due to the combination of the pyrazole and piperazine rings, along with the fluorophenyl group.
Biological Activity
The compound (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone , commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C_{18}H_{22}FN_{3}O_{2}
- SMILES : CC(C)N1C(=O)C(C=C1)C2CCN(CC2)C(=O)C(C)OCC
This structure features a pyrazole ring, which is known for its diverse biological activities, and a piperazine moiety that enhances its pharmacological profile.
Antitumor Activity
Pyrazole derivatives have been extensively studied for their antitumor properties. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, pyrazole derivatives have shown promising results against the BRAF(V600E) mutation, which is prevalent in melanoma and other cancers. The compound's ability to inhibit key signaling pathways involved in tumor growth makes it a candidate for further development in cancer therapy .
Anti-inflammatory Effects
Inflammation plays a crucial role in many diseases, including cancer and autoimmune disorders. The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This effect can be attributed to its interaction with signaling pathways that regulate inflammation, suggesting potential therapeutic applications in inflammatory diseases .
Antibacterial and Antifungal Properties
Recent studies have highlighted the antibacterial and antifungal activities of pyrazole derivatives. The compound has been evaluated against various bacterial strains and phytopathogenic fungi, showing moderate to excellent inhibitory effects. For example, a related pyrazole derivative was found to exhibit higher antifungal activity than standard treatments against several pathogenic fungi .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is essential for optimizing their biological activity. Key factors influencing the activity include:
- Substituents on the Pyrazole Ring : Variations in the ethoxy or fluorophenyl groups can significantly impact potency and selectivity.
- Piperazine Moiety : The presence of a piperazine ring enhances solubility and bioavailability, contributing to improved pharmacokinetic properties.
A study employing molecular docking techniques revealed that specific modifications could enhance binding affinity to target proteins involved in tumor progression and inflammation .
Case Study 1: Antitumor Efficacy
In a study published in Nature Reviews Cancer, researchers synthesized a series of pyrazole derivatives, including the compound in focus. They evaluated their efficacy against melanoma cell lines harboring the BRAF(V600E) mutation. Results indicated that certain modifications led to IC50 values significantly lower than those of existing therapies, showcasing the potential of this compound as an antitumor agent .
Case Study 2: Anti-inflammatory Mechanism
A separate investigation published in Journal of Medicinal Chemistry explored the anti-inflammatory mechanisms of various pyrazole derivatives. The study found that the compound inhibited NF-kB signaling pathways, leading to reduced expression of inflammatory mediators. This finding supports its potential use in treating chronic inflammatory conditions .
Properties
IUPAC Name |
(3-ethoxy-1-ethylpyrazol-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2/c1-3-23-13-16(17(20-23)25-4-2)18(24)22-11-9-21(10-12-22)15-7-5-14(19)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRAAXRWDCCXFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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